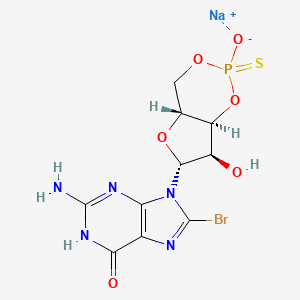

Rp-8-Br-cGMPS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C10H10BrN5NaO6PS |

|---|---|

Molecular Weight |

462.15 g/mol |

IUPAC Name |

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one |

InChI |

InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-,23?;/m1./s1 |

InChI Key |

CHTSSROWUAICIL-HUSULMCLSA-M |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Rp-8-Br-cGMPS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-Br-cGMPS, also known as Rp-8-Bromo-cGMPs, is a widely utilized chemical probe in biomedical research. It is a membrane-permeant analog of cyclic guanosine monophosphate (cGMP) that acts as a competitive inhibitor of cGMP-dependent protein kinase (PKG). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its selectivity, and its application in studying cGMP/PKG signaling pathways.

Core Mechanism of Action: Competitive Inhibition of PKG

The primary mechanism of action of this compound is the competitive inhibition of cGMP-dependent protein kinase (PKG).[1] As an analog of cGMP, it binds to the cGMP-binding sites on the regulatory domain of PKG. This binding event prevents the conformational change that is normally induced by cGMP, thereby keeping the kinase in its inactive state. By competitively antagonizing the binding of endogenous cGMP, this compound effectively blocks the downstream phosphorylation of target proteins by PKG. It exhibits selectivity for the type Iα and Iβ isoforms of PKG.[1]

A critical aspect of its pharmacology is its characterization as a partial agonist under certain experimental conditions. In the absence of a cGMP agonist, Rp-8-Br-PET-cGMPS can partially activate the cGKIα isoform.[2] This dual activity as an inhibitor in the presence of an agonist and a partial agonist in its absence necessitates careful interpretation of experimental results.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the interaction of this compound with its primary target and notable off-targets.

| Target | Parameter | Value | Species/Assay Conditions |

| PKG Iα | K_i_ | 0.03 µM (30 nM)[1] | Purified enzyme |

| PKG Iβ | K_i | 0.035 µM (35 nM) | Purified enzyme |

| PKA | K_i_ | 10 µM (11 µM) | Purified enzyme |

| Rod CNG Channels | IC_50_ | ~0.45 µM (low concentrations) | Heterologously expressed channels |

| Cone CNG Channels | IC_50_ | ~4.4 µM (low concentrations) | Heterologously expressed channels |

| PDE V | - | Potent Inhibitor | Bovine aorta |

Key Signaling Pathways Modulated by this compound

This compound is an invaluable tool for dissecting the role of the cGMP/PKG signaling pathway in a multitude of physiological processes.

Nitric Oxide (NO)/cGMP/PKG Signaling Pathway

The NO/cGMP/PKG pathway is a fundamental signaling cascade involved in vasodilation, neurotransmission, and other cellular functions. Nitric oxide, produced by nitric oxide synthase (NOS), activates soluble guanylate cyclase (sGC), which in turn synthesizes cGMP from GTP. cGMP then activates PKG, leading to the phosphorylation of downstream targets that mediate the physiological response. This compound is used to block the effects of PKG in this pathway, allowing researchers to isolate the contributions of PKG to the overall cellular response to NO.

Smooth Muscle Relaxation

In vascular smooth muscle, the NO/cGMP/PKG pathway plays a crucial role in mediating relaxation, leading to vasodilation. PKG activation leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium. This compound is used to demonstrate the dependence of smooth muscle relaxation on PKG activity. Experiments using this inhibitor have shown that blocking PKG attenuates the relaxation induced by NO donors and other agents that increase cGMP levels.

Synaptic Plasticity

The cGMP/PKG signaling pathway is also implicated in synaptic plasticity, the cellular mechanism underlying learning and memory. This pathway can modulate neurotransmitter release and receptor sensitivity. This compound is employed in neuroscience research to investigate the role of PKG in long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity.

Experimental Protocols

Detailed methodologies are critical for the robust application of this compound in research.

In Vitro Kinase Assay for PKG Inhibition

This protocol outlines a typical in vitro kinase assay to determine the inhibitory potential of this compound on PKG activity.

Materials:

-

Purified recombinant PKG Iα or Iβ

-

Specific peptide substrate for PKG (e.g., a VASP-derived peptide)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

cGMP (for stimulation)

-

This compound (at various concentrations)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the peptide substrate, and the desired concentration of cGMP.

-

Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should be included.

-

Initiate the kinase reaction by adding purified PKG and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporation of ³²P into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.

Measurement of Smooth Muscle Relaxation

This protocol describes the use of an organ bath to measure the effect of this compound on smooth muscle relaxation.

Materials:

-

Isolated smooth muscle tissue (e.g., aortic rings)

-

Organ bath system with force transducer

-

Krebs-Henseleit solution (physiological salt solution)

-

Vasoconstrictor (e.g., phenylephrine)

-

Vasodilator/cGMP-elevating agent (e.g., sodium nitroprusside)

-

This compound

Procedure:

-

Mount the smooth muscle tissue in the organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the tissue to equilibrate and establish a stable baseline tension.

-

Pre-contract the tissue with a vasoconstrictor to a submaximal level.

-

Once a stable contraction is achieved, add the vasodilator to induce relaxation.

-

In a separate set of experiments, pre-incubate the tissue with this compound for a specified period before adding the vasoconstrictor and then the vasodilator.

-

Record the changes in isometric tension using the force transducer.

-

Compare the relaxation response in the presence and absence of this compound to determine the role of PKG.

Off-Target Effects and Selectivity

While this compound is a selective inhibitor of PKG, it is important to be aware of its potential off-target effects, especially at higher concentrations.

-

Protein Kinase A (PKA): this compound inhibits PKA, but with a significantly lower potency (K_i_ ≈ 10-11 µM) compared to PKG.

-

Cyclic Nucleotide-Gated (CNG) Channels: This compound can also inhibit CNG channels, which are important in phototransduction and olfaction. It shows some selectivity for rod over cone CNG channels at lower concentrations.

-

Phosphodiesterases (PDEs): this compound has been reported to be a potent inhibitor of PDE V.

The following diagram illustrates a general workflow for assessing the selectivity of a kinase inhibitor.

Conclusion

This compound is a powerful and selective tool for the investigation of cGMP/PKG signaling. Its mechanism as a competitive inhibitor of PKG, coupled with its membrane permeability, makes it suitable for a wide range of in vitro and in cell-based experiments. Researchers should be mindful of its partial agonist activity and potential off-target effects at higher concentrations and design their experiments accordingly. This technical guide provides the foundational knowledge and experimental frameworks necessary for the effective use of this compound in advancing our understanding of cGMP-mediated cellular processes.

References

The Role of Rp-8-Br-cGMPS in the cGMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine 3',5'-cyclic monophosphate (cGMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, neuronal signaling, and phototransduction. The downstream effects of cGMP are primarily mediated by cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs). Dysregulation of the cGMP signaling pathway is implicated in various pathological conditions, making its components attractive targets for therapeutic intervention. Rp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) has emerged as a critical tool for elucidating the intricate functions of this pathway. This technical guide provides an in-depth overview of the role of this compound, its mechanism of action, and its application in experimental settings.

Mechanism of Action of this compound

This compound is a cell-permeable analog of cGMP that acts as a potent and selective competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] The molecule's structure, featuring a bromine substitution at the 8th position of the guanine ring and a phosphorothioate modification in the cyclic phosphate moiety (Rp-isomer), confers its inhibitory properties and resistance to hydrolysis by PDEs.[1]

By competitively binding to the cGMP-binding sites on the regulatory domain of PKG, this compound prevents the conformational change necessary for the activation of the kinase's catalytic domain.[1] This blockade of PKG activation effectively inhibits the phosphorylation of downstream target proteins, thereby attenuating the physiological responses mediated by the cGMP/PKG pathway.

Data Presentation: Inhibitory Profile of Rp-8-Br-PET-cGMPS

The following table summarizes the quantitative data on the inhibitory constants (Ki) and half-maximal inhibitory concentration (IC50) of a closely related and more specific analog, Rp-8-Br-PET-cGMPS, against various kinases and ion channels. This data highlights its selectivity for PKG over cAMP-dependent protein kinase (PKA).

| Target | Parameter | Value (µM) | Reference |

| PKG Iα | Ki | 0.035 | |

| PKG Iβ | Ki | 0.030 | |

| PKG II | Ki | 0.030 | |

| PKA | Ki | 11 | |

| cGMP-gated channels | IC50 | 25 |

Signaling Pathway Visualization

The following diagram illustrates the canonical cGMP signaling pathway and the point of intervention by this compound.

Caption: The cGMP signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate the cGMP signaling pathway.

In Vitro PKG Kinase Activity Assay (Radiometric)

This assay measures the activity of purified PKG by quantifying the incorporation of radioactive phosphate from [γ-³²P]ATP into a specific substrate.

Materials:

-

Purified recombinant PKG (Iα, Iβ, or II)

-

This compound

-

cGMP

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

PKG substrate peptide (e.g., a synthetic peptide with a PKG consensus phosphorylation site)

-

Phosphocellulose paper

-

Scintillation counter and fluid

-

Phosphoric acid (75 mM)

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the desired concentration of the PKG substrate peptide, and purified PKG.

-

Add varying concentrations of this compound or vehicle control to the reaction mixtures. Pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a solution of [γ-³²P]ATP and a fixed, activating concentration of cGMP (e.g., 1 µM). The final ATP concentration should be around 100 µM.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the dried phosphocellulose papers using a scintillation counter.

-

Calculate the kinase activity as picomoles of phosphate incorporated per minute per milligram of enzyme. Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound to PKG by measuring its ability to displace a radiolabeled cGMP analog.

Materials:

-

Purified recombinant PKG

-

[³H]cGMP (radioligand)

-

This compound (competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

In a series of tubes, add a fixed concentration of purified PKG and a fixed concentration of [³H]cGMP (typically at or below its Kd for PKG).

-

Add increasing concentrations of unlabeled this compound to the tubes. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled cGMP (non-specific binding).

-

Incubate the mixtures at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound [³H]cGMP.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

VASP Phosphorylation Assay in Cultured Cells

This cell-based assay assesses the inhibitory effect of this compound on the endogenous cGMP/PKG signaling pathway by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a well-characterized PKG substrate.

Materials:

-

Cultured cells expressing PKG (e.g., vascular smooth muscle cells, platelets)

-

This compound

-

A cGMP-elevating agent (e.g., a nitric oxide donor like sodium nitroprusside (SNP) or a cell-permeable cGMP analog like 8-Br-cGMP)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Seed cells in culture plates and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with a cGMP-elevating agent for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-VASP (Ser239).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total VASP.

-

Quantify the band intensities and express the level of VASP phosphorylation as a ratio of phospho-VASP to total VASP.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effect of this compound on VASP phosphorylation in cultured cells.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Rp-8-Br-cGMPS as a Protein Kinase G Inhibitor

This guide provides a comprehensive overview of this compound and its derivatives, essential tools for investigating the cGMP signaling pathway. We delve into its mechanism of action, quantitative inhibitory data, experimental applications, and the critical nuances of its use in research.

Introduction to Protein Kinase G (PKG) and this compound

Cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) is a key serine/threonine kinase that serves as a primary effector for the nitric oxide (NO)/cGMP signaling pathway. This pathway is integral to a vast array of physiological processes, including the regulation of vascular tone, platelet aggregation, neuronal function, and smooth muscle relaxation.[1][2] PKG exists in two main isoforms, PKG-I and PKG-II, which exhibit distinct tissue distributions and physiological roles.[1]

To elucidate the specific functions of PKG, researchers rely on pharmacological tools that can modulate its activity. This compound (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-Isomer) is a widely used cGMP analog designed to act as a competitive inhibitor of PKG.[1][3] By competing with endogenous cGMP for binding to the regulatory domains of PKG, it prevents the conformational change required for kinase activation. This document focuses on this compound and the closely related, more lipophilic and potent derivative, Rp-8-Br-PET-cGMPS.

Chemical and Physical Properties

The selection of a specific PKG inhibitor often depends on its physicochemical properties, which influence its cell permeability and solubility in experimental systems. The properties of this compound and the frequently used analog Rp-8-Br-PET-cGMPS are summarized below.

| Property | This compound | Rp-8-Br-PET-cGMPS |

| Synonyms | Rp-8-bromo-Cyclic GMPS | β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-Isomer |

| Molecular Formula | C₁₀H₁₀BrN₅O₆PS (as free acid) | C₁₈H₁₄BrN₅O₆PS (as sodium salt) |

| Molecular Weight | 437.93 g/mol (free acid) | 562.27 g/mol (sodium salt) |

| Appearance | Crystalline solid | Crystalline solid |

| Purity | Typically >99% by HPLC | Typically ≥98% by HPLC |

| Solubility | Limited membrane permeability | Soluble to 20 mM in water and 40 mM in DMSO |

| Storage | Store at -20°C | Store at -20°C |

| CAS Number | Not consistently available | 185246-32-6 |

Mechanism of Action

This compound and its analogs are competitive antagonists of PKG. They are structurally similar to cGMP and bind to the cGMP-binding sites within the regulatory domain of the kinase. However, due to the Rp-configuration of the phosphorothioate group, their binding does not induce the full conformational change necessary to relieve the autoinhibition of the catalytic domain. This prevents the kinase from phosphorylating its downstream substrate proteins.

References

- 1. What are Protein kinase G (PKG) family inhibitors and how do they work? [synapse.patsnap.com]

- 2. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Lipophilicity and Membrane Permeability of Rp-8-Br-cGMPS

For Immediate Release

This technical guide provides an in-depth analysis of the lipophilicity and membrane permeability of Rp-8-Br-cGMPS and its closely related, extensively studied analog, β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-PET-cGMPS). This document is intended for researchers, scientists, and drug development professionals engaged in the study of cGMP signaling pathways and the development of targeted therapeutics.

Executive Summary

This compound and its derivatives are potent tools in the study of cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) signaling. A critical aspect of their utility in cellular and in vivo models is their ability to cross biological membranes, a function governed by their lipophilicity. While direct, experimentally determined quantitative data on the lipophilicity and membrane permeability of this compound remains elusive in publicly available literature, qualitative descriptions consistently highlight its enhanced lipophilic character and membrane permeability compared to parent compounds like cGMP and Rp-cGMPS. This guide summarizes the available information, presents standardized experimental protocols for the determination of these properties, and details the compound's mechanism of action and signaling pathways.

Physicochemical Properties: Lipophilicity and Membrane Permeability

The chemical structure of this compound, featuring a bromine atom at the 8th position and a phosphorothioate group in the cyclic phosphate moiety, contributes to its increased lipophilicity. The addition of a β-phenyl-1,N2-etheno group in Rp-8-Br-PET-cGMPS further enhances this property.

Lipophilicity

Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

Table 1: Qualitative Lipophilicity Comparison of cGMP Analogs

| Compound | Reported Lipophilicity/Permeability Characteristics |

| This compound | Significantly more lipophilic and membrane-permeant compared to cyclic GMP or Rp-cGMPS.[1] |

| Rp-8-Br-PET-cGMPS | More lipophilic and membrane-permeant compared to Rp-8-pCPT-cGMPS.[4] Considered one of the most permeable, selective, and potent cGKI inhibitors for intact cell studies. |

| Rp-8-pCPT-cGMPS | More lipophilic and able to inhibit PKG in human platelets and intestinal mucosa. |

| Rp-cGMPS | Low membrane permeability, limiting its in vivo use. |

| Rp-8-Br-cGMP-S | Low membrane permeability, limiting its in vivo use. |

Membrane Permeability

The enhanced lipophilicity of this compound and its analogs directly contributes to their improved ability to traverse cellular membranes and reach their intracellular targets. This is a key advantage for their use in cellular assays and potential therapeutic applications. However, quantitative data from standard permeability assays, such as Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays, are not currently published for these specific compounds.

Experimental Protocols for Determination of Lipophilicity and Permeability

For researchers seeking to quantify the lipophilicity and membrane permeability of this compound, the following standard methodologies are recommended.

Determination of Lipophilicity (logP)

2.1.1. Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water.

-

Protocol:

-

Prepare a stock solution of this compound in either n-octanol or water.

-

Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and water (typically a 1:1 ratio) in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the logP value using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

-

2.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

-

Protocol:

-

Prepare a set of standard compounds with known logP values that bracket the expected logP of this compound.

-

Use a C18 reversed-phase HPLC column.

-

Develop an isocratic or gradient elution method using a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Inject the standard compounds and record their retention times (t_R).

-

Calculate the capacity factor (k') for each standard: k' = (t_R - t_0) / t_0, where t_0 is the void time.

-

Create a calibration curve by plotting the log(k') of the standards against their known logP values.

-

Inject the this compound sample and determine its log(k').

-

Interpolate the logP value of this compound from the calibration curve.

-

Determination of Membrane Permeability

2.2.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput in vitro assay assesses the passive diffusion of a compound across an artificial lipid membrane.

-

Protocol:

-

A filter plate with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

The wells of a donor plate are filled with a solution of this compound in a suitable buffer.

-

The filter plate is placed on top of the donor plate, and the wells of the filter plate (acceptor compartment) are filled with buffer.

-

The assembly is incubated for a defined period (e.g., 4-18 hours).

-

After incubation, the concentration of this compound is measured in both the donor and acceptor compartments using an analytical method like LC-MS/MS.

-

The apparent permeability coefficient (P_app) is calculated.

-

2.2.2. Caco-2 Permeability Assay

This cell-based assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized epithelium that mimics the intestinal barrier. This model can assess both passive diffusion and active transport.

-

Protocol:

-

Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for approximately 21 days to form a confluent monolayer.

-

The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

A solution of this compound is added to the apical (A) side of the monolayer (donor compartment).

-

The plate is incubated at 37°C.

-

At various time points, samples are taken from the basolateral (B) side (acceptor compartment) and the concentration of this compound is determined.

-

The apparent permeability coefficient (P_app) for the apical-to-basolateral (A→B) transport is calculated.

-

To assess active efflux, the experiment can be repeated in the basolateral-to-apical (B→A) direction. An efflux ratio (P_app(B→A) / P_app(A→B)) greater than 2 suggests the involvement of efflux transporters.

-

Signaling Pathways and Mechanism of Action

This compound and its analogs are primarily known as competitive inhibitors of cGMP-dependent protein kinase (PKG).

Primary Target: cGMP-Dependent Protein Kinase (PKG)

PKG exists in two main isoforms, PKG-I and PKG-II. Rp-8-Br-PET-cGMPS acts as a competitive antagonist at the cGMP-binding sites on the regulatory domain of PKG. By occupying these sites, it prevents the binding of endogenous cGMP, thereby inhibiting the conformational change required for the activation of the kinase's catalytic domain. This leads to a reduction in the phosphorylation of downstream PKG substrates.

Caption: Competitive inhibition of PKG by this compound.

Off-Target Effects and Partial Agonism

While considered a selective PKG inhibitor, Rp-8-Br-PET-cGMPS can also interact with other cGMP-binding proteins.

-

Protein Kinase A (PKA): It can inhibit PKA, but with a much lower potency compared to its inhibition of PKG.

-

Phosphodiesterases (PDEs): The phosphorothioate modification makes the compound resistant to hydrolysis by PDEs. Furthermore, it has been shown to inhibit certain PDEs.

-

Cyclic Nucleotide-Gated (CNG) Channels: Rp-8-Br-PET-cGMPS can also act on retinal cGMP-gated ion channels.

A significant finding is that under certain conditions, particularly in the absence of a cGMP agonist, Rp-8-Br-PET-cGMPS can act as a partial agonist for the cGKIα isoform. This dual inhibitor/partial agonist activity should be carefully considered when interpreting experimental results.

Caption: Target profile of this compound.

Conclusion

This compound and its analog Rp-8-Br-PET-cGMPS are invaluable pharmacological tools for dissecting cGMP/PKG signaling pathways. Their enhanced lipophilicity and membrane permeability are key features that enable their use in intact cellular systems. While quantitative data on these properties are sparse, this guide provides a framework for their experimental determination. A thorough understanding of their mechanism of action, including potential off-target effects and partial agonism, is crucial for the accurate interpretation of research findings and for guiding the development of novel therapeutics targeting the cGMP signaling cascade. Further studies to precisely quantify the lipophilicity and membrane permeability of these compounds are warranted to fully characterize their pharmacokinetic and pharmacodynamic profiles.

References

Understanding the competitive inhibition of PKG by Rp-8-Br-cGMPS

An In-Depth Technical Guide to the Competitive Inhibition of PKG by Rp-8-Br-cGMPS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-dependent protein kinase (PKG) is a principal intracellular effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This serine/threonine-specific kinase plays a crucial role in a multitude of physiological processes, including the regulation of smooth muscle relaxation, platelet function, and cell division.[3] Given its central role, the ability to modulate PKG activity is essential for dissecting its function in cellular signaling. Potent and selective inhibitors are invaluable tools in this endeavor.

This guide focuses on this compound, a widely used cGMP analog, detailing its mechanism as a competitive inhibitor of PKG. We will explore its inhibitory potency, selectivity, the structural basis of its action, and provide standardized protocols for its application in research.

The cGMP/PKG Signaling Pathway

PKG is activated downstream of signals that elevate intracellular cGMP levels. This is primarily achieved through two pathways: the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO) or the activation of particulate guanylate cyclase (pGC) by natriuretic peptides.[1][2] The resulting increase in cGMP concentration leads to its binding to allosteric sites on the regulatory domain of PKG. This binding event induces a conformational change that relieves the autoinhibition of the catalytic domain, enabling the kinase to phosphorylate its target substrate proteins and elicit downstream cellular effects.

This compound: Mechanism of Competitive Inhibition

This compound, also known as Rp-8-Bromo-PET-cGMPS, is a membrane-permeable cGMP analog designed to act as a competitive antagonist of PKG. The "Rp" designation refers to the stereochemistry at the phosphorus atom in the cyclic phosphate moiety, which is crucial for its inhibitory activity.

The mechanism of action is direct competition with endogenous cGMP for the allosteric binding sites on the regulatory domain of PKG. By occupying these sites, this compound prevents the binding of cGMP and fails to induce the conformational change necessary for kinase activation, thus keeping the enzyme in its inhibited state. Because this is a reversible process, the degree of inhibition is dependent on the relative concentrations of the inhibitor and the activator (cGMP).

References

An In-Depth Technical Guide to the Interactions of Rp-8-Br-cGMPS with cGMP-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interactions between Rp-8-bromo-guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-cGMPS), and its key cellular targets: cGMP-dependent protein kinases (PKG), phosphodiesterases (PDEs), and cyclic nucleotide-gated (CNG) channels. This document collates quantitative binding and inhibition data, details relevant experimental methodologies, and illustrates the pertinent signaling pathways. Particular attention is given to distinguishing the properties of this compound from its widely used, more lipophilic analog, Rp-8-Br-PET-cGMPS.

Introduction to cGMP Signaling and the Role of this compound

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that mediates a wide array of physiological processes, including smooth muscle relaxation, platelet aggregation, neuronal function, and phototransduction. The cellular effects of cGMP are primarily mediated through three families of proteins: cGMP-dependent protein kinases (PKG), cGMP-regulated phosphodiesterases (PDEs), and cyclic nucleotide-gated (CNG) channels.

The study of these intricate signaling pathways has been greatly facilitated by the development of synthetic cGMP analogs. This compound is a membrane-permeant, phosphodiesterase-resistant analog of cGMP. It acts as a competitive inhibitor of PKG, thereby providing a valuable tool to dissect the roles of this kinase in various cellular processes. Its utility is further enhanced by its interactions with other cGMP-binding proteins, which necessitates a clear understanding of its selectivity profile.

This guide will delve into the specific interactions of this compound with its protein targets, presenting quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the underlying molecular pathways.

Quantitative Data on this compound Interactions

The following tables summarize the known quantitative data for the interaction of this compound and its prominent analog, Rp-8-Br-PET-cGMPS, with various cGMP-binding proteins. This allows for a direct comparison of their potency and selectivity.

Table 1: Inhibition Constants (Ki) of this compound and Analogs for Protein Kinases

| Compound | Target Protein | Ki (µM) | Species | Comments | Reference |

| This compound | PKG Iα | Data not readily available | |||

| PKG Iβ | Data not readily available | ||||

| PKG II | Data not readily available | ||||

| PKA | Data not readily available | Non-specific inhibition of PKA is a known characteristic of Rp-cGMPS compounds.[1] | |||

| Rp-8-Br-PET-cGMPS | PKG I | 0.035 | Competitive and reversible inhibitor.[2] | [2] | |

| PKG II | 0.030 | Competitive and reversible inhibitor.[2] | [2] | ||

| PKA | 11 | Less potent inhibition compared to PKG. | |||

| Rp-8-pCPT-cGMPS | PKG | 0.5 | Human | Studied in intact human platelets. |

Table 2: Inhibition/Activation Constants (IC50/EC50) for Cyclic Nucleotide-Gated (CNG) Channels

| Compound | Target Channel | IC50/EC50 (µM) | Species | Comments | Reference |

| Rp-8-Br-PET-cGMPS | Rod CNG Channel | EC50,h = 0.45 | Weak, concentration-dependent selectivity for rod over cone channels at lower concentrations. | ||

| EC50,l = similar to cone | |||||

| Cone CNG Channel | EC50,h = 4.4 | ||||

| cGMP-induced activation | IC50 = 25 |

Table 3: Effects on Phosphodiesterases (PDEs)

| Compound | Target PDE | Effect | Comments | Reference |

| This compound | PDE5, PDE10 | Inhibition | Due to the sulfur group in the cyclic phosphate moiety. | |

| Rp-8-Br-PET-cGMPS | PDE1β, PDE1c, PDE6α | Binding | Identified as interactors in affinity chromatography experiments. | |

| PDE11 | Resistant to hydrolysis |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interactions of this compound with cGMP-binding proteins.

In Vitro Protein Kinase G (PKG) Inhibition Assay

This protocol describes a radiometric assay to determine the inhibitory potential of this compound on PKG activity.

Materials:

-

Recombinant human PKG Iα or Iβ

-

Peptide substrate (e.g., Kemptide)

-

[γ-32P]ATP

-

This compound

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA)

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant PKG, and the peptide substrate.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with the stopping solution to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the Ki value using appropriate kinetic models.

Affinity Chromatography for Identifying Interacting Proteins

This protocol outlines a method to identify proteins from a cell or tissue lysate that bind to this compound.

Materials:

-

This compound-agarose affinity matrix (or NHS-activated agarose for custom coupling)

-

Cell or tissue lysate

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100)

-

Washing buffer (Binding buffer with increased salt concentration, e.g., 500 mM NaCl)

-

Elution buffer (e.g., Binding buffer containing a high concentration of free cGMP or a denaturing agent like SDS)

-

Chromatography columns

Procedure:

-

Equilibrate the this compound-agarose column with binding buffer.

-

Load the cell or tissue lysate onto the column and allow it to bind for a sufficient period (e.g., 1-2 hours) at 4°C with gentle agitation.

-

Wash the column extensively with washing buffer to remove non-specifically bound proteins.

-

Elute the bound proteins using the elution buffer.

-

Collect the eluted fractions.

-

Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry.

Patch-Clamp Electrophysiology for CNG Channel Modulation

This protocol describes the use of the patch-clamp technique to investigate the effect of this compound on CNG channel activity.

Materials:

-

Cells expressing the CNG channel of interest (e.g., Xenopus oocytes or HEK293 cells)

-

Patch-clamp setup (amplifier, micromanipulator, perfusion system)

-

Pipette solution (intracellular solution) containing a defined concentration of cGMP

-

Bath solution (extracellular solution)

-

This compound

Procedure:

-

Establish a whole-cell or inside-out patch-clamp recording from a cell expressing the CNG channels.

-

Perfuse the cell with a pipette solution containing a sub-saturating concentration of cGMP to elicit a baseline current.

-

Apply different concentrations of this compound to the bath (for whole-cell) or the intracellular face of the patch (for inside-out) via the perfusion system.

-

Record the changes in the cGMP-elicited current in the presence of this compound.

-

Analyze the data to determine the IC50 or EC50 of this compound on the CNG channel activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving cGMP and the experimental workflows for studying the effects of this compound.

References

The Role of Rp-8-Br-cGMPS in Smooth Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smooth muscle contraction and relaxation are fundamental physiological processes regulated by a complex interplay of signaling pathways. A key mediator of smooth muscle relaxation is the cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) pathway. This pathway is a critical target for therapeutic intervention in a variety of disorders characterized by smooth muscle dysfunction, including hypertension, erectile dysfunction, and asthma. Rp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent and selective inhibitor of PKG, making it an invaluable tool for elucidating the precise mechanisms of cGMP-mediated smooth muscle relaxation. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and experimental protocols for its use in smooth muscle research.

The cGMP/PKG Signaling Pathway in Smooth Muscle Relaxation

The canonical pathway for cGMP-mediated smooth muscle relaxation begins with the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] Subsequently, cGMP activates PKG, which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration ([Ca²⁺]i) and a desensitization of the contractile apparatus to Ca²⁺.[1]

The primary mechanisms by which PKG activation leads to smooth muscle relaxation include:

-

Reduction of Intracellular Calcium ([Ca²⁺]i):

-

Inhibition of L-type Ca²⁺ channels, reducing Ca²⁺ influx.

-

Activation of the plasma membrane Ca²⁺-ATPase (PMCA) and the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), enhancing Ca²⁺ extrusion and sequestration from the cytoplasm.[2]

-

Phosphorylation and inhibition of the inositol 1,4,5-trisphosphate (IP₃) receptor, preventing Ca²⁺ release from the sarcoplasmic reticulum.[1]

-

-

Calcium Desensitization of the Contractile Apparatus:

-

Activation of myosin light chain phosphatase (MLCP) through the phosphorylation of its regulatory subunit (MYPT1). This leads to the dephosphorylation of the 20-kDa myosin light chain (MLC₂₀), preventing the interaction of myosin with actin and causing relaxation.

-

Phosphorylation and inhibition of RhoA, a small GTPase that activates Rho-kinase (ROCK). ROCK inhibits MLCP, so its inhibition by PKG leads to increased MLCP activity.

-

Mechanism of Action of this compound

This compound is a competitive antagonist of cGMP at the regulatory cGMP-binding sites on PKG. By binding to these sites, it prevents the conformational change required for kinase activation, thereby inhibiting the phosphorylation of downstream targets. This makes this compound a powerful tool to probe the specific role of PKG in smooth muscle relaxation and to differentiate PKG-dependent effects from other cGMP-mediated or cGMP-independent pathways.

It is important to note that some studies have reported that Rp-8-Br-PET-cGMPS, a related compound, can exhibit partial agonist activity on PKG-Iα under certain conditions, particularly in the absence of a cGMP agonist. This highlights the importance of careful experimental design and data interpretation when using this class of inhibitors.

Quantitative Data on this compound Inhibition

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its closely related analog, Rp-8-Br-PET-cGMPS.

Table 1: Inhibitory Constants (Ki) of this compound Analogs for PKG

| Compound | PKG Isoform | Apparent Ki (µM) | Reference |

| (Rp)-8-bromo-PET-cyclic GMPS | Type Iα and Iβ | 0.03 | [1] |

| Rp-8-Br-PET-cGMPS | Not specified | 0.035 |

Table 2: Inhibition of Smooth Muscle Relaxation by Rp-8-Br-PET-cGMPS

| Tissue | Relaxing Agent | Concentration of Rp-8-Br-PET-cGMPS | Inhibition of Relaxation (%) | Reference |

| Porcine Coronary Arteries | 8-Br-cGMP (3 x 10⁻⁵ M) | 3 x 10⁻⁵ M | 55.9 ± 6.7 | |

| Porcine Coronary Arteries | Nitroglycerin (3 x 10⁻⁸ M) | 3 x 10⁻⁵ M | 79.3 ± 4.7 | |

| Porcine Coronary Arteries | Nitroglycerin (10⁻⁷ M) | 3 x 10⁻⁵ M | 67.0 ± 9.1 | |

| Porcine Coronary Arteries | Nitroglycerin (3 x 10⁻⁷ M) | 3 x 10⁻⁵ M | 50.9 ± 8.8 | |

| Porcine Coronary Arteries | DETA NONOate (10⁻⁶ M) | 3 x 10⁻⁵ M | 47.8 ± 10.6 | |

| Porcine Coronary Arteries | DETA NONOate (3 x 10⁻⁶ M) | 3 x 10⁻⁵ M | 62.2 ± 8.4 | |

| Porcine Coronary Arteries | DETA NONOate (10⁻⁵ M) | 3 x 10⁻⁵ M | 52.7 ± 9.5 | |

| Ovine Pulmonary Arteries | 8-Br-cGMP (300 µM) | Not specified | ~60% (relaxation reduced to ~40%) |

Experimental Protocols

Isometric Tension Measurement in Isolated Smooth Muscle

This protocol describes the measurement of isometric tension in isolated vascular smooth muscle rings to assess the inhibitory effect of this compound on agonist-induced relaxation.

Materials:

-

Isolated smooth muscle tissue (e.g., rat thoracic aorta)

-

Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose.

-

Phenylephrine (or other contractile agonist)

-

8-Br-cGMP (or other relaxing agent)

-

This compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved institutional guidelines.

-

Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) and place it in ice-cold Krebs-Henseleit solution.

-

Clean the tissue of adhering fat and connective tissue.

-

Cut the tissue into rings of appropriate size (e.g., 2-3 mm for rat aorta).

-

-

Mounting:

-

Mount the tissue rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect the rings to isometric force transducers.

-

-

Equilibration:

-

Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta).

-

Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.

-

-

Viability and Endothelium Integrity Check:

-

Induce a contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability.

-

Wash the tissues and allow them to return to baseline.

-

To check for endothelium integrity, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM). A relaxation of >80% typically indicates an intact endothelium. For studies focusing on the direct effects on smooth muscle, the endothelium can be mechanically removed.

-

-

Inhibition Protocol:

-

Pre-contract the tissue rings with a submaximal concentration of phenylephrine.

-

Once a stable contraction is achieved, pre-incubate the tissues with the desired concentration of this compound or vehicle for a specified period (e.g., 20-30 minutes).

-

Generate a cumulative concentration-response curve for the relaxing agent (e.g., 8-Br-cGMP) in the presence of this compound or vehicle.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the relaxing agent concentration.

-

Compare the curves obtained in the presence and absence of this compound to determine the inhibitory effect.

-

Western Blot Analysis of Myosin Light Chain Phosphorylation

This protocol outlines the steps for determining the effect of this compound on the phosphorylation status of myosin light chain (MLC₂₀) in smooth muscle tissue.

Materials:

-

Smooth muscle tissue or cells

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-MLC₂₀ (Ser19) and anti-total-MLC₂₀

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat smooth muscle tissue or cells with the experimental agents (e.g., contractile agonist, relaxing agent, and this compound) for the desired time.

-

Immediately lyse the cells or homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MLC₂₀ (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total MLC₂₀ to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Express the level of MLC₂₀ phosphorylation as the ratio of the phospho-MLC₂₀ signal to the total MLC₂₀ signal.

-

Visualizations

Caption: cGMP/PKG signaling pathway in smooth muscle relaxation and the inhibitory action of this compound.

Caption: Experimental workflow for isometric tension measurement using this compound.

Caption: Logical diagram illustrating the inhibitory effect of this compound on the cGMP/PKG pathway.

Conclusion

This compound is an indispensable pharmacological tool for investigating the role of the cGMP/PKG signaling pathway in smooth muscle physiology and pathophysiology. Its ability to selectively inhibit PKG allows researchers to dissect the specific contributions of this kinase to smooth muscle relaxation and to explore its potential as a therapeutic target. The experimental protocols and data presented in this guide provide a framework for the effective use of this compound in advancing our understanding of smooth muscle function. Careful consideration of its potential partial agonist effects and the use of appropriate controls are essential for robust and reliable experimental outcomes.

References

The Role of Rp-8-Br-cGMPS in Photoreceptor Degeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of (Rp)-8-Bromoguanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-cGMPS), a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), in the study and potential treatment of photoreceptor degeneration. This document outlines the underlying molecular mechanisms, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes complex biological pathways and workflows.

Introduction: The cGMP Pathway in Photoreceptor Degeneration

In many forms of hereditary retinal degeneration, such as Retinitis Pigmentosa (RP), a common pathogenic mechanism is the excessive accumulation of the second messenger cyclic guanosine monophosphate (cGMP) in photoreceptor cells.[1][2] This elevation of cGMP can be caused by mutations in genes encoding key proteins of the phototransduction cascade, most notably phosphodiesterase 6 (PDE6).[3]

The surplus of cGMP leads to the over-activation of two primary downstream effectors: cyclic nucleotide-gated (CNG) channels and cGMP-dependent protein kinase (PKG).[4][5] While the excessive opening of CNG channels causes a cytotoxic influx of Ca2+ and Na+ ions, the hyperactivation of PKG is increasingly recognized as a critical driver of photoreceptor cell death. PKG activation triggers a cascade of downstream events, including cellular stress and the initiation of cell death pathways, making it a prime therapeutic target.

This compound and its structural analogs, like Rp-8-Br-PET-cGMPS (also known as CN03), are valuable research tools and potential therapeutic agents due to their ability to competitively inhibit PKG activity. By blocking the cGMP binding site on PKG, these compounds prevent its activation and the subsequent deleterious signaling, thereby offering a neuroprotective effect on photoreceptors.

Data Presentation: Quantitative Effects of PKG Inhibition

The following tables summarize quantitative data from various studies investigating the effects of this compound and related compounds on photoreceptor health and function.

Table 1: Pharmacological Properties of Rp-8-Br-PET-cGMPS

| Parameter | Value | Target | Species/System | Reference |

| EC50 (Inhibition) | 0.45 µM | Rod CNG Channels | Heterologous Expression | |

| EC50 (Inhibition) | 4.4 µM | Cone CNG Channels | Heterologous Expression |

Note: Data for Rp-8-Br-PET-cGMPS, a closely related and more lipophilic analog of this compound.

Table 2: Summary of In Vitro Studies on Photoreceptor Protection

| Model System | Compound | Concentration | Observed Effect | Reference |

| rd1 Mouse Retinal Explants | Rp-8-Br-PET-cGMPS (CN03) | 50 µM | Significant reduction in TUNEL-positive (dying) photoreceptor cells. | |

| rd10 Mouse Retinal Explants | Rp-8-Br-PET-cGMPS (CN03) | 50 µM | Preservation of photoreceptor viability and function. | |

| rd1 and rd2 Mouse Retinal Explants | PKG Inhibitors | Not specified | Strongly reduced photoreceptor cell death and increased long-term survival. |

Table 3: Summary of In Vivo Studies on Photoreceptor Protection

| Animal Model | Compound | Administration Route | Observed Effect | Reference |

| rd1, rd2, and rd10 Mice | Rp-8-Br-PET-cGMPS (CN03) | In vivo delivery (not specified) | Preserved photoreceptor cells and function. | |

| rd1 Mouse | PKG Inhibitors | Topical, Intravitreal, Subtenon Injection | Resulted in photoreceptor protection. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the study of this compound.

Caption: cGMP signaling pathway in photoreceptor degeneration.

Caption: Experimental workflow for studying this compound effects.

Caption: Mechanism of this compound-mediated neuroprotection.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Organotypic Retinal Explant Culture

This protocol is adapted from established methods for culturing neonatal mouse retinas to study neuroprotective effects.

Materials:

-

R16 defined medium (serum-free)

-

Proteinase K (0.12%)

-

Fetal Bovine Serum (FBS)

-

Cell culture inserts with polycarbonate membrane

-

6-well culture plates

-

Sterile dissection tools

-

Stereomicroscope

Procedure:

-

Animal Euthanasia and Eye Enucleation: Euthanize neonatal mice (e.g., P5-P9) according to approved animal protocols. Enucleate the eyes under aseptic conditions.

-

Enzyme Digestion: Incubate the enucleated eyes in 0.12% proteinase K for 15 minutes to facilitate the separation of the retinal pigment epithelium (RPE) from the choroid.

-

Stopping Digestion: Transfer the eyes to a medium containing 10% FBS to inactivate the proteinase K.

-

Dissection: Under a stereomicroscope in a sterile environment, make a small incision in the cornea. Gently peel away the sclera and choroid. Remove the anterior segment, lens, and vitreous body.

-

Preparation of Retinal Cup: Make four radial cuts in the remaining retinal cup to create a clover-leaf shape, allowing it to lie flat.

-

Culturing: Place the retinal explant, with the photoreceptor side up, onto a cell culture insert membrane. Place the insert into a 6-well plate containing 1.5 mL of pre-warmed R16 medium per well.

-

Incubation and Treatment: Incubate the cultures at 37°C in a 5% CO2 atmosphere. For treatment, add this compound or its analogs (e.g., 50 µM CN03) to the culture medium. Change the medium every two days.

-

Endpoint Analysis: After the desired culture period (e.g., 4-8 days), harvest the explants for analysis (TUNEL assay, histology, etc.). Fix the tissue in 4% paraformaldehyde (PFA) for 45 minutes.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This protocol outlines the procedure for detecting apoptotic cells in retinal cryosections.

Materials:

-

Retinal cryosections (10-14 µm thick)

-

Phosphate-buffered saline (PBS)

-

Proteinase K (20 µg/mL)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, from a commercial kit)

-

Humidified chamber

-

Fluorescence microscope

-

DAPI or Hoechst for nuclear counterstaining

Procedure:

-

Section Preparation: Air-dry frozen retinal sections at 4°C for at least 48 hours.

-

Fixation and Rehydration: Fix the sections in cold acetone for 10 minutes. Rehydrate through a graded series of ethanol (100% to 70%) and then rinse in PBS.

-

Permeabilization: Incubate the sections with Proteinase K (20 µg/mL in PBS) for 7-10 minutes at 37°C to permeabilize the tissue.

-

Washing: Rinse the slides three times with PBS for 5 minutes each.

-

Equilibration: Apply the equilibration buffer from the TUNEL kit to the sections for 5-10 minutes at room temperature.

-

Labeling Reaction: Carefully remove the equilibration buffer and add 50 µL of the TUNEL reaction mixture to each section. Incubate in a humidified chamber at 37°C for 60 minutes, protected from light.

-

Stopping the Reaction: Wash the slides three times with PBS for 5 minutes each to stop the reaction.

-

Counterstaining: Incubate the sections with a nuclear counterstain like DAPI or Hoechst 33342 for 10 minutes at room temperature.

-

Mounting and Imaging: Wash the slides again with PBS and mount with an appropriate mounting medium. Image the sections using a fluorescence microscope. TUNEL-positive nuclei will appear brightly labeled.

Electroretinography (ERG)

This protocol describes a standard procedure for assessing retinal function in mouse models.

Materials:

-

ERG recording system (e.g., Celeris)

-

Anesthetic (e.g., Ketamine/Xylazine or Isoflurane)

-

Mydriatic solution (e.g., Tropicamide/Phenylephrine)

-

Corneal electrodes

-

Reference and ground electrodes

-

Heating pad

-

Ophthalmic lubricant

Procedure:

-

Dark Adaptation: Dark-adapt the mice overnight (or for a minimum of 2 hours) before the procedure.

-

Anesthesia and Pupil Dilation: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Apply one drop of mydriatic solution to each eye to dilate the pupils.

-

Electrode Placement: Once the pupils are fully dilated, apply an ophthalmic lubricant to the corneal electrodes and place them on the center of each cornea. Place the reference electrode (e.g., subcutaneously in the cheek) and the ground electrode (e.g., in the tail).

-

Scotopic (Rod-driven) ERG: In a dark room under dim red light, present a series of light flashes of increasing intensity. Record the electrical responses. The a-wave reflects photoreceptor (primarily rod) hyperpolarization, and the b-wave reflects the activity of downstream bipolar cells.

-

Light Adaptation: After the scotopic recordings, light-adapt the mouse for approximately 10 minutes with a constant background light.

-

Photopic (Cone-driven) ERG: While the background light is on, present a series of brighter light flashes. This will record the cone-driven responses.

-

Recovery: After the recordings are complete, remove the electrodes, apply a generous amount of ophthalmic gel to the eyes, and allow the mouse to recover in a warm, clean cage.

-

Data Analysis: Analyze the amplitudes and implicit times of the a- and b-waves for both scotopic and photopic conditions to quantify retinal function.

Conclusion

This compound and its analogs have proven to be indispensable tools for elucidating the role of the cGMP/PKG signaling pathway in photoreceptor degeneration. The accumulated evidence strongly suggests that inhibition of PKG is a viable neuroprotective strategy for a range of retinal degenerative diseases characterized by elevated cGMP. The data and protocols presented in this guide are intended to facilitate further research in this promising area, with the ultimate goal of developing novel therapeutics to preserve vision in patients affected by these debilitating conditions.

References

- 1. Long-Term, Serum-Free Cultivation of Organotypic Mouse Retina Explants with Intact Retinal Pigment Epithelium [jove.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]

- 4. PXD031693 - The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS shows target-specificity in the degenerating mouse retina - OmicsDI [omicsdi.org]

- 5. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of Rp-8-Br-cGMPS

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro evaluation of Rp-8-Br-cGMPS and its more commonly studied and commercially available analog, Rp-8-Br-PET-cGMPS . This document details the mechanism of action of these compounds as competitive inhibitors of cGMP-dependent protein kinase (PKG) and provides detailed protocols for key in vitro assays to characterize their potency, selectivity, and cellular effects. The information herein is intended to assist researchers in the fields of signal transduction, pharmacology, and drug discovery in designing and executing experiments involving these valuable chemical probes.

Note on Compound Nomenclature: The initial query specified this compound. However, the vast majority of published research and commercially available reagents refer to Rp-8-Br-PET-cGMPS . This document will focus on the protocols and data associated with Rp-8-Br-PET-cGMPS, as it is the more characterized and accessible of the two related compounds. It is crucial for researchers to verify the exact compound they are using.

Introduction to Rp-8-Br-PET-cGMPS

Rp-8-Br-PET-cGMPS is a synthetic, membrane-permeant analog of cyclic guanosine monophosphate (cGMP). It functions as a potent, competitive, and reversible inhibitor of cGMP-dependent protein kinase (PKG).[1] By binding to the cGMP-binding sites on the regulatory domain of PKG, Rp-8-Br-PET-cGMPS prevents the conformational change required for kinase activation, thereby inhibiting the phosphorylation of downstream substrates.[2] This compound exhibits selectivity for PKG over other cyclic nucleotide-dependent kinases, such as protein kinase A (PKA), making it a valuable tool for dissecting cGMP-mediated signaling pathways.[1]

Mechanism of Action

The signaling pathway involving cGMP and PKG plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. Nitric oxide (NO) and natriuretic peptides stimulate soluble and particulate guanylate cyclases, respectively, to produce cGMP. cGMP then allosterically activates PKG, which in turn phosphorylates target proteins. Rp-8-Br-PET-cGMPS competitively antagonizes the action of cGMP at the PKG regulatory domain, thus inhibiting this signaling cascade.

Quantitative Data Summary

The inhibitory potency and selectivity of Rp-8-Br-PET-cGMPS have been determined in various in vitro assays. The following tables summarize key quantitative data.

| Target | Parameter | Value | Reference |

| PKG Iα | Ki | 35 nM | [3] |

| PKG Iβ | Ki | 30 nM | |

| PKG II | Ki | 450 nM | |

| PKA II | Ki | 11 µM | |

| PDE5 | Inhibition | Potent |

Experimental Protocols

This section provides detailed protocols for three key in vitro assays to characterize the activity of Rp-8-Br-PET-cGMPS.

In Vitro PKG Inhibition Assay (Radiometric)

This assay measures the ability of Rp-8-Br-PET-cGMPS to inhibit the phosphorylation of a specific substrate by purified PKG using a radioactive phosphate donor ([γ-³²P]ATP).

Materials and Reagents:

-

Purified recombinant PKG (e.g., PKG Iα or Iβ)

-

PKG substrate peptide (e.g., GRTGRRNSI-NH₂)

-

[γ-³²P]ATP

-

Rp-8-Br-PET-cGMPS

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol

-

Stop Solution: 75 mM phosphoric acid

-

Phosphocellulose paper (e.g., P81)

-

Scintillation cocktail and counter

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of Rp-8-Br-PET-cGMPS in assay buffer. The final concentrations should typically range from 1 nM to 100 µM.

-

Prepare a solution of PKG in assay buffer. The final concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare a solution of the substrate peptide in assay buffer (e.g., 100 µM).

-

Prepare a solution of [γ-³²P]ATP in assay buffer (e.g., 100 µM with a specific activity of ~500 cpm/pmol).

-

-

Assay Reaction:

-

In a microcentrifuge tube, add 10 µL of the appropriate Rp-8-Br-PET-cGMPS dilution or vehicle (for control).

-

Add 20 µL of the PKG solution and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a 20 µL mixture of the substrate peptide and [γ-³²P]ATP.

-

Incubate for 15 minutes at 30°C. The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction and Separation:

-

Spot 40 µL of the reaction mixture onto a labeled phosphocellulose paper square.

-

Immediately immerse the paper in a beaker of 75 mM phosphoric acid.

-

Wash the papers three times for 5 minutes each in 75 mM phosphoric acid, followed by a final wash in acetone.

-

Allow the papers to air dry.

-

-

Quantification and Analysis:

-

Place the dried paper squares into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of Rp-8-Br-PET-cGMPS relative to the control (no inhibitor).

-

Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Competitive Radioligand Binding Assay

This assay measures the ability of Rp-8-Br-PET-cGMPS to compete with a radiolabeled cGMP analog (e.g., [³H]cGMP) for binding to the regulatory subunit of PKG.

Materials and Reagents:

-

Purified recombinant PKG regulatory subunit or full-length PKG

-

[³H]cGMP

-

Rp-8-Br-PET-cGMPS

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA

-

Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4)

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Filter manifold apparatus

-

Scintillation cocktail and counter

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of unlabeled Rp-8-Br-PET-cGMPS in binding buffer.

-

Prepare a solution of [³H]cGMP in binding buffer at a concentration close to its Kd for PKG (typically low nanomolar range).

-

Prepare a solution of purified PKG in binding buffer.

-

-

Binding Reaction:

-

In a 96-well plate, combine 50 µL of the appropriate Rp-8-Br-PET-cGMPS dilution, 50 µL of [³H]cGMP solution, and 100 µL of the PKG solution.

-

For total binding, use binding buffer instead of the inhibitor. For non-specific binding, use a high concentration of unlabeled cGMP (e.g., 100 µM).

-

Incubate the plate for 1 hour at 4°C with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filter manifold.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

Calculate the amount of specifically bound [³H]cGMP at each concentration of Rp-8-Br-PET-cGMPS (Total binding - Non-specific binding).

-

Plot the percent of specific binding against the log concentration of Rp-8-Br-PET-cGMPS and fit the data to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Cell-Based VASP Phosphorylation Assay (Western Blot)

This assay assesses the ability of Rp-8-Br-PET-cGMPS to inhibit PKG activity in intact cells by measuring the phosphorylation status of a key downstream substrate, Vasodilator-Stimulated Phosphoprotein (VASP), at a PKG-specific site (Ser239).

Materials and Reagents:

-

Cell line expressing VASP (e.g., vascular smooth muscle cells, platelets)

-

Cell culture medium and supplements

-

Rp-8-Br-PET-cGMPS

-

PKG activator (e.g., 8-Br-cGMP or a NO donor like SNP)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and grow to desired confluency.

-

Pre-incubate the cells with various concentrations of Rp-8-Br-PET-cGMPS or vehicle for 30-60 minutes.

-

Stimulate the cells with a PKG activator for 10-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-VASP (Ser239) primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total VASP antibody to normalize for protein loading.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phosphorylated VASP to total VASP for each condition.

-

Determine the concentration-dependent inhibition of VASP phosphorylation by Rp-8-Br-PET-cGMPS.

-

Conclusion

Rp-8-Br-PET-cGMPS is a powerful and selective tool for investigating cGMP/PKG signaling pathways. The protocols provided in these application notes offer robust methods for characterizing its inhibitory activity in vitro. By employing these assays, researchers can gain valuable insights into the role of PKG in various physiological and pathological processes and advance the development of novel therapeutics targeting this pathway. It is important to note that under certain conditions, particularly in the absence of a cGMP agonist, Rp-8-Br-PET-cGMPS has been reported to act as a partial agonist for the cGKIα isoform. Therefore, careful experimental design and interpretation of results are crucial.

References

Application Notes and Protocols for Rp-8-Br-cGMPS in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Rp-8-Br-cGMPS, a potent and selective cell-permeable inhibitor of cGMP-dependent protein kinase (PKG), in a variety of cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the successful integration of this valuable research tool into your studies.

Introduction to this compound

This compound is a competitive and reversible antagonist of the cGMP binding sites on PKG. By preventing the binding of endogenous cGMP, it effectively inhibits the kinase activity of both PKG I and PKG II isoforms. Its lipophilic nature allows for efficient penetration of cell membranes, making it an ideal tool for studying the physiological roles of PKG in intact cells and tissues. This compound is particularly useful for dissecting the cGMP/PKG signaling cascade and its downstream effects on cellular processes such as smooth muscle relaxation, platelet aggregation, neuronal function, and gene expression.

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Weight | 562.27 g/mol | |

| Solubility | Soluble to 20 mM in water and to 40 mM in DMSO. | |

| Storage | Store at -20°C. | |

| Purity | ≥98% | |

| Mechanism of Action | Competitive, reversible inhibitor of cGMP-dependent protein kinase (PKG). |

Signaling Pathway of PKG Inhibition by this compound